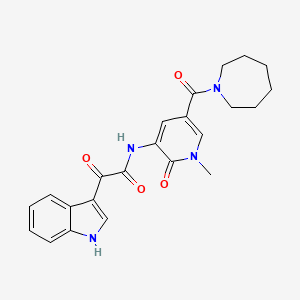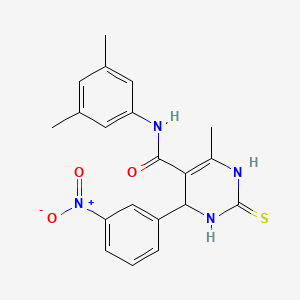![molecular formula C26H30N6O3 B2953742 N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide CAS No. 1189871-04-2](/img/structure/B2953742.png)
N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide is a complex organic compound that features a unique combination of functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the 1,2,4-triazolo[4,3-a]quinoxaline core: This can be achieved through the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol.
Attachment of the piperidin-1-yl group: This step involves nucleophilic substitution reactions where the piperidine moiety is introduced.
Coupling with the 3,4-dimethoxyphenylmethyl group: This is typically done using Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated synthesis platforms to streamline the process.
化学反应分析
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form quinones.
Reduction: The triazoloquinoxaline core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-1-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, dihydro derivatives from reduction, and various substituted derivatives from nucleophilic substitution.
科学研究应用
N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiviral and antimicrobial activities.
Biology: The compound’s interactions with biological targets make it a candidate for studying enzyme inhibition and receptor binding.
Industry: Its structural complexity and functional groups make it a useful intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: These compounds share the triazoloquinoxaline core and exhibit similar biological activities.
Piperidine-containing compounds: Compounds like norfloxacin and ciprofloxacin, which contain piperidine moieties, are known for their antimicrobial properties.
Uniqueness
N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide is unique due to its combination of a triazoloquinoxaline core with a piperidine moiety and a dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O3/c1-34-21-11-10-18(16-22(21)35-2)17-27-24(33)13-12-23-29-30-26-25(31-14-6-3-7-15-31)28-19-8-4-5-9-20(19)32(23)26/h4-5,8-11,16H,3,6-7,12-15,17H2,1-2H3,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVQSSXKTNYXDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CCC2=NN=C3N2C4=CC=CC=C4N=C3N5CCCCC5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methoxy-2-methyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}-2H-indazole](/img/structure/B2953660.png)
![N'-[(4-fluorobenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2953662.png)
![1-[(4-phenyloxan-4-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B2953663.png)
![3-{[(2-Ethoxyethyl)amino]methyl}phenol](/img/structure/B2953665.png)


![N-(4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B2953671.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2953672.png)
![1-[(6-Chloropyridin-3-yl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2953673.png)
![ethyl 2-{[3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}butanoate](/img/structure/B2953676.png)
![N-(4-fluorobenzyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2953677.png)
![[5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride](/img/structure/B2953679.png)
![(Z)-methyl 2-(4-fluoro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2953682.png)
